1-Benzylpiperidin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylpiperidin-3-ol and related compounds has been the subject of considerable research interest. A notable method for synthesizing trans-3-amino-1-benzylpiperidin-4-ols involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2), showcasing a regio- and stereospecific Lewis acid-catalyzed aminolysis process (Grishina et al., 2017). Another approach to synthesizing related N-benzylpiperidin-4-ones involves comprehensive spectral analysis, including IR, 1D, and 2D NMR studies, indicating the compounds' preference for a chair conformation with equatorial orientation of bulky substituents (Ponnuswamy et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-Benzylpiperidin-3-ol and its derivatives often prefer the chair conformation, which is crucial for their chemical properties and reactivity. Crystal structure analysis and docking studies have further elucidated their stereochemistry, revealing the significance of their conformational preferences in dictating their biological activities and chemical reactivities (Ponnuswamy et al., 2018).
Chemical Reactions and Properties
1-Benzylpiperidin-3-ol undergoes various chemical reactions, including Lewis acid-catalyzed aminolysis, highlighting its utility in synthesizing stereochemical analogs of significant compounds. These reactions underscore the compound's role as a versatile intermediate in organic synthesis (Grishina et al., 2017).
Scientific Research Applications
Synthesis of Trans-3-Amino-1-Benzylpiperidin-4-ols : A study by Grishina et al. (2017) demonstrates a regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to the synthesis of trans-3-amino-1-benzylpiperidin-4-ols. These compounds are potential intermediates for the synthesis of antitumor piperidine alkaloid pseudodistomin D (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).
Synthesis of Iminosugars : Veselov et al. (2019) reported a new approach for preparing iminosugars, specifically 4-substituted 1-benzylpiperidin-3,5-diols, by the reaction of 1-benzyl-4,5-epoxypiperidine-3-ols. These iminosugars are synthesized via regio and stereoselective processes and have potential applications in medicinal chemistry (Veselov, Petrenko, Mazur, & Grishina, 2019).
Inhibition of Acetylcholinesterase (AChE) : Villalobos et al. (1994) developed N-benzylpiperidine benzisoxazoles as potent and selective inhibitors of AChE, an enzyme crucial in neurodegenerative diseases like Alzheimer's. These compounds exhibit significant inhibition of AChE and selective binding, suggesting their potential in palliative treatment of Alzheimer's Disease (Villalobos et al., 1994).
Synthesis and Biological Evaluation of N-Benzylpiperidin-4-ones : Ponnuswamy et al. (2018) synthesized N-benzylpiperidin-4-ones and evaluated their antimicrobial and antioxidant activities. These compounds showed moderate antimicrobial activities and potential as antioxidants, indicating their relevance in pharmacology and biochemistry (Ponnuswamy, Kayalvizhi, Sethuvasan, Sugumar, & Ponnuswamy, 2018).
Safety And Hazards
Future Directions
Piperidine derivatives, such as 1-Benzylpiperidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-benzylpiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCOAGPVHRUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309117 | |
Record name | 1-Benzyl-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidin-3-ol | |
CAS RN |
14813-01-5 | |
Record name | 1-Benzyl-3-hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14813-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14813-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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